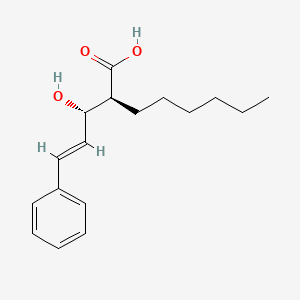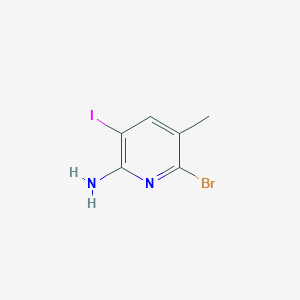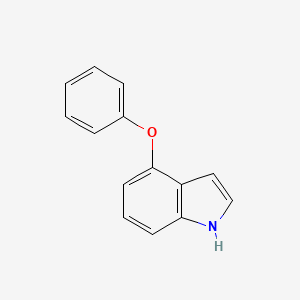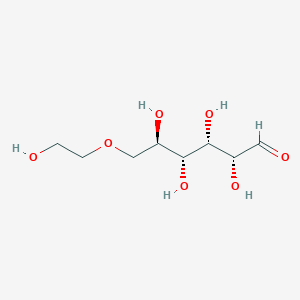
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid is a chiral compound with a complex structure that includes a hydroxy group, a phenyl group, and an octanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Friedel–Crafts acylation of anisole with octanoic acid over acid-modified zeolites . This reaction is carried out under solvent-free conditions using a mixed organic acid composed of tartaric acid and oxalic acid, which modifies the zeolite catalyst to enhance its performance.
Industrial Production Methods
Industrial production of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Catalysts such as modified zeolites are often employed to facilitate the reaction and increase selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the phenyl group can produce a cyclohexyl derivative.
Applications De Recherche Scientifique
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways and its interaction with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mécanisme D'action
The mechanism of action of (S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid involves its interaction with specific molecular targets and pathways. For example, it may regulate inflammatory responses and oxidative stress by modulating the activity of enzymes and signaling molecules involved in these processes . The compound’s structure allows it to interact with various receptors and enzymes, influencing their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(S)-2-((S,E)-1-hydroxy-3-phenylallyl)octanoic acid can be compared with other similar compounds, such as:
Octanoic acid: A simpler fatty acid with a straight-chain structure, lacking the hydroxy and phenyl groups.
Phenylacetic acid: Contains a phenyl group but lacks the octanoic acid chain and hydroxy group.
Hydroxyphenylacetic acid: Contains both a hydroxy and phenyl group but lacks the octanoic acid chain.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties not found in the simpler analogs .
Propriétés
Formule moléculaire |
C17H24O3 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(2S)-2-[(E,1S)-1-hydroxy-3-phenylprop-2-enyl]octanoic acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-8-11-15(17(19)20)16(18)13-12-14-9-6-5-7-10-14/h5-7,9-10,12-13,15-16,18H,2-4,8,11H2,1H3,(H,19,20)/b13-12+/t15-,16-/m0/s1 |
Clé InChI |
BLQPIZSWARKTKA-XADBSNKSSA-N |
SMILES isomérique |
CCCCCC[C@@H]([C@H](/C=C/C1=CC=CC=C1)O)C(=O)O |
SMILES canonique |
CCCCCCC(C(C=CC1=CC=CC=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![1-(1,4-Dioxaspiro[4.5]dec-8-yl)pyrrolidine](/img/structure/B11828333.png)

![4(1H)-Quinolinone, 2-[[(2,3-difluorophenyl)methyl]thio]-](/img/structure/B11828339.png)

![(3aS,6R,8aR)-6-methyl-3a,6-dihydro-1H,3H,8H-azirino[1,2-a]thieno[3,4-b]pyridine](/img/structure/B11828348.png)


![[(1R,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828359.png)

